2-(Trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .
Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-(Trifluoromethyl)pyridine-4-acetonitrile”, is in the protection of crops from pests . Trifluoromethylation reactions were performed in acetonitrile, with 1–2 equivalents of pyridine N-oxide providing generally optimal results .
Scientific Research Applications
Application in Alkane Oxidation Catalysis
A study by Britovsek, England, and White (2005) explored iron(II) bis(triflate) complexes containing tripodal tetradentate nitrogen ligands with pyridine and dimethylamine donors. These complexes, when in acetonitrile, showed potential for alkane oxidation catalysis, particularly with cyclohexane as the substrate. This indicates a possible application of 2-(Trifluoromethyl)pyridine-4-acetonitrile in catalysis processes involving alkanes (Britovsek, England, & White, 2005).
Regioselective Synthesis of Hydroxyarylpyridines
Raminelli, Liu, and Larock (2006) demonstrated a method for synthesizing substituted 3-(2-hydroxyphenyl)pyridines through a reaction involving pyridine N-oxides and silylaryl triflates in acetonitrile. This process is notable for its regioselectivity and efficiency, suggesting applications in synthesizing structurally complex pyridines, which are important in various chemical processes (Raminelli, Liu, & Larock, 2006).
Formation of Coordinated Arene and Pyridine Complexes
Ferré, Toupet, and Guerchais (2002) investigated the use of iron(II) complexes in mediating alkyne coupling reactions. This study revealed the potential of these complexes in forming η6-coordinated arene and pyridine complexes, highlighting another application area for 2-(Trifluoromethyl)pyridine-4-acetonitrile in the synthesis of complex organometallic structures (Ferré, Toupet, & Guerchais, 2002).
Basicity Scale in Acetonitrile
Kaljurand et al. (2000) developed a self-consistent spectrophotometric basicity scale in acetonitrile, incorporating various bases including pyridine and substituted pyridines. This research is relevant for understanding the basicity of 2-(Trifluoromethyl)pyridine-4-acetonitrile in different chemical environments, which is crucial for its application in acid-base chemistry (Kaljurand et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHDCXSMUCPNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264569 | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyridine-4-acetonitrile | |
CAS RN |
1227591-90-3 | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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